(3-Isopropyl-5-(methylthio)phenyl)boronic acid
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Overview
Description
(3-Isopropyl-5-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO2S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves the hydroboration of alkenes or alkynes. This process typically uses borane (BH3) or its derivatives as the boron source. The reaction is usually carried out under mild conditions, making it a convenient method for synthesizing boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes or other boron-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other boron-containing compounds.
Substitution: Various substituted boronic acids and esters.
Scientific Research Applications
(3-Isopropyl-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition and as a molecular probe in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-(Methylthio)phenylboronic acid: Similar structure but lacks the isopropyl group.
4-Isopropylphenylboronic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3-Isopropyl-5-(methylthio)phenyl)boronic acid is unique due to its combination of isopropyl and methylthio groups, which provide distinct steric and electronic properties. These features make it particularly useful in specific chemical reactions and applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C10H15BO2S |
---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
(3-methylsulfanyl-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7,12-13H,1-3H3 |
InChI Key |
BAOMTDKARQKRDT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)C(C)C)(O)O |
Origin of Product |
United States |
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